molecular formula C9H7F6IO3S B8379867 (2,2,2-Trifluoroethyl)(phenyl)iodonium triflate

(2,2,2-Trifluoroethyl)(phenyl)iodonium triflate

Cat. No. B8379867
M. Wt: 436.11 g/mol
InChI Key: ACHFFRRBDMZLIW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04873027

Procedure details

250 mg (0.573 mmol) of (2,2,2-trifluoroethyl)phenyliodonium trifluoromethanesulfonate, 107 mg (1.15 mmol) of aniline and 5 ml of methylene chloride were reacted and worked up in the same manner as described in Reference Example 4 to obtain 91.1 mg of N-(2,2,2-trifluoroethyl)aniline as an oily substance. Yield, 92%.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
107 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)S([O-])(=O)=O.[F:9][C:10]([F:20])([F:19])[CH2:11][I+]C1C=CC=CC=1.[NH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>C(Cl)Cl>[F:9][C:10]([F:20])([F:19])[CH2:11][NH:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:0.1|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
FC(S(=O)(=O)[O-])(F)F.FC(C[I+]C1=CC=CC=C1)(F)F
Name
Quantity
107 mg
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(CNC1=CC=CC=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 91.1 mg
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.